1,4-Cyclohexanedicarboxylic acid

Description

Research Significance and Academic Trajectories of 1,4-Cyclohexanedicarboxylic Acid

The research significance of this compound has expanded considerably, moving from a fundamental chemical building block to a key component in the development of sophisticated materials. Its aliphatic, cyclic structure provides a unique combination of flexibility and rigidity to polymer backbones, a feature that is extensively explored in polymer science. mdpi.com

A primary academic trajectory for CHDA is its use as a monomer in the synthesis of polyesters and polyamides. sigmaaldrich.comchemicalbook.com Researchers are actively investigating how the stereochemistry of CHDA—the ratio of cis to trans isomers—affects the properties of the resulting polymers. researchgate.netresearchgate.net The trans isomer, being more linear and symmetrical, tends to produce polymers with higher melting points, increased crystallinity, and greater hardness. researchgate.netmdpi.com Conversely, the cis isomer introduces a "kink" in the polymer chain, leading to more amorphous materials with lower glass transition temperatures and increased flexibility. researchgate.net This ability to tune polymer properties by controlling isomer ratios is a significant area of study, with applications in creating materials for packaging, textiles, and coatings. 24chemicalresearch.commdpi.comunibo.it For instance, polyesters derived from CHDA exhibit improved processability, photo-oxidative stability, and thermal stability compared to those based on terephthalic acid. mdpi.com

Another major research focus is the application of CHDA as a linker molecule in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. nih.gov MOFs are crystalline materials with a porous structure, formed by the self-assembly of metal ions or clusters and organic linkers. The rigid and well-defined geometry of trans-1,4-CHDA makes it a suitable candidate for constructing robust frameworks. nih.gov While aromatic carboxylates like terephthalate (B1205515) are more commonly used, the aliphatic nature of CHDA offers different possibilities for framework topology and properties. nih.gov Research in this area explores the synthesis of novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. nih.govacs.org For example, copper-based MOFs using trans-1,4-CHDA have been shown to form porous networks, while the cis isomer leads to different, more compact ladder-like structures. acs.org

The academic interest in CHDA is also fueled by a push towards sustainability. While traditionally derived from petroleum, green routes for the production of CHDA are being explored. mdpi.com Furthermore, CHDA is used to create bio-based polyesters by combining it with monomers derived from renewable resources, such as isosorbide (B1672297). acs.org These efforts align with the broader goal of developing eco-friendly materials with a reduced environmental impact. mdpi.com

Historical Contexts and Evolution of this compound Research

The study of this compound and its derivatives has a history rooted in the foundational principles of organic and polymer chemistry. Early research into dicarboxylic acids, like the work by Wallace Carothers and Julian Hill in the 1930s on polyanhydrides, laid the groundwork for understanding polymerization reactions involving such monomers. researchgate.net The initial synthesis of CHDA is often achieved through the hydrogenation of terephthalic acid or its esters, a process that converts the aromatic ring into a cyclohexane (B81311) ring. wikipedia.orgnih.gov

Initially, research on CHDA was largely focused on fundamental aspects, such as the characterization of its cis and trans isomers and their distinct physical properties. wikipedia.org The evolution of analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, allowed for a deeper understanding of the stereochemistry and conformational structures of these isomers. nih.govresearchgate.net

A significant turning point in CHDA research was the discovery of its utility in polymer synthesis. In the mid-20th century, the burgeoning polyester (B1180765) industry, highlighted by the commercialization of poly(ethylene terephthalate) (PET), created a demand for new monomers that could impart specific properties to polymers. mdpi.com It was found that incorporating cycloaliphatic units like CHDA into polyester backbones could enhance properties such as thermal stability, weatherability, and impact resistance. mdpi.comchemicalbook.commdpi.com For example, poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), which uses a derivative of CHDA, was developed as a high-performance polyester with a higher melting point and better chemical resistance than PET. mdpi.comresearchgate.net

The late 20th and early 21st centuries have seen a renaissance in CHDA research, driven by the rise of materials science and nanotechnology. The focus has shifted towards creating highly specialized materials. The use of CHDA as a linker in metal-organic frameworks is a relatively recent development, emerging from the intense interest in these porous materials over the past few decades. nih.gov This research trajectory leverages the precise geometric control offered by the trans-CHDA isomer to build complex, functional architectures. nih.govacs.org

More recently, the evolution of CHDA research has been heavily influenced by the principles of green chemistry and the circular economy. mdpi.com There is a growing emphasis on developing sustainable synthesis routes for CHDA and using it to create biodegradable or recyclable polymers, reflecting a broader shift in the chemical industry towards more environmentally conscious practices. mdpi.comunibo.it

Data Tables

Table 1: Properties of Polymers Derived from this compound (CHDA) Isomers

| Property | Polymer with primarily trans-CHDA | Polymer with primarily cis-CHDA | Rationale based on Isomer Structure |

| Crystallinity | Higher | Lower | The linear and symmetric shape of the trans isomer allows for more efficient chain packing and ordered crystalline structures. researchgate.netmdpi.com |

| Melting Point (Tm) | Higher | Lower | The greater crystallinity and stronger intermolecular forces in trans-based polymers require more energy to transition to a molten state. researchgate.netmdpi.com |

| Hardness | Higher | Lower | The rigid and ordered structure of polymers from trans-CHDA contributes to greater hardness and stiffness. mdpi.com |

| Flexibility | Lower | Higher | The 'kink' introduced by the cis isomer disrupts chain packing, leading to a more amorphous and flexible polymer chain. researchgate.net |

| Glass Transition Temp (Tg) | Higher | Lower | The more restricted chain mobility in the ordered structure of trans-polymers results in a higher glass transition temperature. mdpi.commdpi.com |

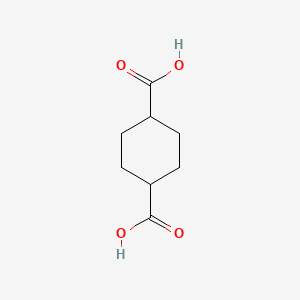

Structure

2D Structure

Properties

IUPAC Name |

cyclohexane-1,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGZQGDTEZPERC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2038788, DTXSID901031536, DTXSID001290604 | |

| Record name | 1,4-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,4-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 1,4-Cyclohexanedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1076-97-7, 619-81-8, 619-82-9 | |

| Record name | 1,4-Cyclohexanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-1,4-Cyclohexanedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-1,4-Cyclohexanedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,4-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-hexahydroterephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1s,4s)-cyclohexane-1,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-CYCLOHEXANEDICARBOXYLIC ACID, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68QED0R44U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-CYCLOHEXANEDICARBOXYLIC ACID, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18W55738KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Catalytic Transformations of 1,4 Cyclohexanedicarboxylic Acid

Established Synthetic Pathways for 1,4-Cyclohexanedicarboxylic Acid

The industrial production of this compound (CHDA) has traditionally relied on methods starting from petroleum-derived feedstocks. These pathways are well-established and have been optimized for large-scale production.

Oxidation of Cyclohexane (B81311) Precursors

The oxidation of substituted cyclohexane precursors represents a direct approach to the synthesis of this compound. A related example is the synthesis of 1,4-cyclohexanedicarboxaldehyde (CHDA-aldehyde) from 1,4-cyclohexanedimethanol (B133615) (CHDM) through a primary alcohol oxidation reaction. nih.gov This process, which can be achieved using chemical oxidants or transition metal catalysts, highlights the viability of oxidizing functional groups on the cyclohexane ring to achieve the desired carboxyl functionalities. nih.gov In one specific study, an engineered alcohol oxidase from Achromobacter cholorphenolicus was utilized as a biocatalyst to convert CHDM to CHDA-aldehyde. nih.gov

Hydrogenation of Phthalic Acid Derivatives

A predominant and commercially significant method for producing this compound is the hydrogenation of terephthalic acid and its derivatives. wikipedia.org This process involves the reduction of the aromatic ring of the phthalic acid precursor to a cyclohexane ring. The direct hydrogenation of terephthalic acid (TPA) is complicated by its high melting point and low solubility in common reaction solvents. Consequently, industrial processes often favor the hydrogenation of more soluble TPA derivatives, such as its diesters.

The hydrogenation of dimethyl terephthalate (B1205515) (DMT), a diester of terephthalic acid, is a well-known two-stage process for producing CHDM, a precursor that can be further oxidized to CHDA. The first stage involves the hydrogenation of the aromatic ring of DMT over a palladium catalyst to yield dimethyl 1,4-cyclohexanedicarboxylate (DMCD). This intermediate can then be hydrolyzed to this compound. google.com The use of diesters like DMT facilitates the reaction in the liquid phase, either in a melted state or in solution.

Heterogeneous catalysts are crucial for the efficient hydrogenation of terephthalic acid and its esters. Various metallic systems supported on different materials have been developed to achieve high conversion rates and selectivity.

Palladium-based catalysts are widely used. For instance, U.S. Patent 5,430,184 describes a method for reducing terephthalic acid to CHDA using a palladium catalyst at relatively low pressures. google.com Another patent discloses a catalyst with Pd as the main active component, supported on activated carbon, for the continuous hydrogenation of terephthalic acid in a fixed-bed reactor, achieving over 99.5% conversion and selectivity. google.com The addition of a second Group VIII metal, such as Ni, Ru, or Pt, to a Pd/Al₂O₃ catalyst has been shown to significantly improve catalyst activity and allow for lower hydrogen pressures. google.com

Ruthenium-based catalysts are also effective. A 5% Ru/C catalyst can be used for the hydrogenation of aromatic dicarboxylic acids, although it may lead to over-hydrogenation products at higher temperatures. researchgate.net The combination of ruthenium with other metals, like tin on an alumina (B75360) support (Ru-Sn/Al₂O₃), has been explored for the hydrogenation of phthalic acid. researchgate.net

The table below summarizes various heterogeneous catalytic systems used in the synthesis of this compound and its derivatives.

| Catalyst System | Substrate | Key Findings |

| Pd/C | Terephthalic Acid | Achieved over 99.5% conversion and selectivity in a continuous fixed-bed reactor. google.com |

| Pd/Al₂O₃ + Group VIII Metal (Ni, Ru, Pt) | Dialkyl Terephthalate | Addition of a second metal enhances catalyst activity, allowing for lower hydrogen pressure. google.com |

| 5% Ru/C | Aromatic Dicarboxylic Acids | Effective for hydrogenation, but selectivity to cyclohexanedicarboxylic acids is higher at lower temperatures (453 K). researchgate.net |

| Rh/Al₂O₃ | Terephthalic Acid | Allows for reduction using water as a solvent at 60-70 °C and under 3 atm pressure, yielding about 90% CHDA. google.com |

| Pd, Pt, and/or Zn on TiO₂ and/or La₂O₃ | Terephthalic Acid (TPA) | Catalyst shows high selectivity (98%) to CHDA, with a high preference for the trans-isomer (85%). google.com |

Continuous Process Development in this compound Synthesis

The development of continuous processes offers significant advantages in terms of scalability, safety, and efficiency. durham.ac.uk A continuous thermal epimerization process has been developed for the kilogram-scale production of the commercially desirable trans-1,4-cyclohexanedicarboxylic acid using a custom thermal tube reactor system. ntnu.no This approach avoids a solid-melt process that requires costly specialized equipment. ntnu.no Furthermore, continuous hydrogenation reactions in fixed-bed reactors, as described with a Pd/C catalyst, demonstrate stable, long-term performance, which is highly suitable for industrial applications. google.com The use of flow chemistry can lead to significant improvements, particularly in reaction work-ups, by avoiding traditional methods like chromatography and crystallization. durham.ac.uk

Sustainable and Bio-Based Synthetic Routes to this compound

In response to the need for more sustainable chemical manufacturing, research has focused on developing bio-based routes to key platform chemicals. A novel strategy has been developed for the synthesis of this compound from potentially bio-based feedstocks like formaldehyde, crotonaldehyde, and acrylate (B77674) or fumarate. nih.gov This method involves a proline-catalyzed formal [3+1+2] cycloaddition. nih.gov The resulting intermediate undergoes a one-pot hydrogenation/oxidation/hydrolysis process to yield CHDA. nih.gov This approach represents a significant step towards producing valuable polyester (B1180765) monomers from renewable resources.

Utilization of Renewable Biomass Feedstocks

The shift away from petrochemical dependence has spurred research into alternative, renewable routes for chemical synthesis. For this compound, several innovative pathways utilizing biomass-derived feedstocks are under investigation.

Synthesis from Formaldehyde, Crotonaldehyde, and Acrylate/Fumarate

A novel strategy for producing valuable polyester monomers, including this compound, involves the use of readily available biomass-derived molecules. This method utilizes a proline-catalyzed formal [3+1+2] cycloaddition of formaldehyde, crotonaldehyde, and an acrylate or fumarate. nih.govresearchgate.net

| Starting Materials | Key Process Steps | Catalyst | Overall Yield of CHDA |

| Formaldehyde, Crotonaldehyde, Ethyl Acrylate | 1. Proline-catalyzed [3+1+2] cycloaddition | Proline | 78% researchgate.net |

| 2. One-pot hydrogenation/oxidation/hydrolysis | Pd/C |

Conversion from Succinic Acid Diester Intermediates

An alternative bio-based route utilizes succinic acid diester, a key chemical intermediate. A patented method describes the preparation of dialkyl 1,4-cyclohexanedicarboxylate from succinic acid diester. google.com The process involves an initial ester condensation of the succinic acid diester to produce a succinyl succinate (B1194679) diester intermediate. google.com This intermediate then undergoes hydrogenation and dehydration to yield the final this compound diester, which can be subsequently hydrolyzed to CHDA. google.com This approach avoids the use of hazardous chemicals like p-xylene, which is derived from fossil fuels. google.com

The self-condensation of diethyl succinate using a sodium ethoxide catalyst is a known method to produce 2,5-dicarbethoxy-1,4-cyclohexanedione, a related cyclic compound. orgsyn.org This intermediate can then be hydrolyzed and decarboxylated to yield 1,4-cyclohexanedione. orgsyn.org

Upcycling of Polyethylene (B3416737) Terephthalate Waste

The chemical recycling of polyethylene terephthalate (PET) plastic waste presents a significant opportunity for producing valuable chemicals like this compound. This upcycling process typically involves the depolymerization of PET into its monomers, terephthalic acid (TPA) and ethylene (B1197577) glycol (EG), followed by the hydrogenation of TPA. google.com

One innovative one-pot strategy achieves the conversion of PET into CHDA with a high yield of over 90% without requiring an external hydrogen source. google.com This is accomplished by utilizing the hydrogen stored within the ethylene glycol co-product of PET depolymerization. The process employs a combination of Ruthenium on carbon (Ru/C) and Palladium on carbon (Pd/C) catalysts in an alkaline solution. google.com The hydrogen is generated in-situ from the reforming of ethylene glycol and water and is immediately consumed for the hydrogenation of the aromatic ring of TPA. google.com

Another environmentally friendly pathway uses water as a solvent. In this method, PET is first hydrolyzed to TPA, which is then hydrogenated to CHDA. This approach can achieve a CHDA yield of up to 86.4%. orgsyn.orgyoutube.com

| Feedstock | Catalyst System | Solvent | Key Feature | CHDA Yield |

| PET Waste | Ru/C and Pd/C | Water (alkaline) | One-pot, no external H₂ required google.com | >90% google.com |

| PET Waste | Pd-based catalyst (e.g., Pd/C) | Water | Environmentally friendly solvent orgsyn.orgyoutube.com | Up to 86.4% orgsyn.orgyoutube.com |

Advanced Catalytic Systems for Eco-Friendly this compound Production

The development of highly efficient and selective catalysts is paramount for the economic viability and environmental friendliness of CHDA production. Research is focused on novel catalytic systems that can operate under mild conditions and enable new synthetic routes.

Metal-Organic Frameworks as Catalysts for CO₂ Utilization

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials with exceptionally high surface areas, making them promising candidates for gas capture and catalysis. chalcogen.rorsc.org They are synthesized through the self-assembly of metal ions and organic linkers. chalcogen.ro While MOFs are extensively studied for capturing CO₂ and converting it into fuels and other chemicals like formic acid or ethylene, their use as catalysts for the direct synthesis of this compound from CO₂ is not established in the reviewed literature. chalcogen.roacs.org

Instead, this compound itself, particularly its trans-isomer, is a crucial building block (linker) for constructing MOFs. nih.gov Researchers have synthesized various MOFs using trans-1,4-cyclohexanedicarboxylate with transition metals such as cobalt, iron, cadmium, and manganese. nih.gov These materials are investigated for various properties, but they are the products of reactions involving CHDA, not catalysts for its formation from CO₂.

Dual-Catalyst Approaches for Selective Chemical Transformations

The use of dual-catalyst systems, where two different catalysts work in tandem or concert, can enable complex chemical transformations with high selectivity in a single pot. As mentioned previously, a dual-catalyst system of Ru/C and Pd/C is highly effective for the one-pot upcycling of PET to 1,4-CHDA. google.com In this system, one catalyst facilitates the in-situ generation of hydrogen from ethylene glycol, while the other catalyzes the hydrogenation of terephthalic acid. google.com

Another example of advanced catalysis involves merging photoredox and nickel catalysis for decarboxylative cross-coupling reactions. This synergistic approach allows for the coupling of alkyl carboxylic acids with vinyl halides under mild conditions. While this specific application is for forming Csp³–Csp² bonds and not directly for CHDA synthesis, it highlights the potential of dual-catalysis methodologies to create novel and efficient synthetic pathways for complex molecules.

Stereochemical Investigations and Conformational Dynamics of 1,4 Cyclohexanedicarboxylic Acid

Cis- and Trans-Isomerism of 1,4-Cyclohexanedicarboxylic Acid

This compound (1,4-CHDA) is a dicarboxylic acid featuring a cyclohexane (B81311) ring. The spatial orientation of the two carboxyl groups attached to the C1 and C4 positions of the ring gives rise to two geometric isomers: cis and trans. wikipedia.orgsigmaaldrich.com In the cis isomer, both carboxyl groups reside on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. wikipedia.orggoogle.com This stereochemical difference profoundly influences the physical and chemical properties of the isomers, as well as the materials derived from them.

The cyclohexane ring in 1,4-CHDA is not planar and primarily adopts a chair conformation to minimize steric strain. In the cis isomer, the most stable conformation has one carboxyl group in an axial position and the other in an equatorial position (a,e). sigmaaldrich.comyoutube.com For the trans isomer, the diequatorial conformation (e,e), where both carboxyl groups occupy equatorial positions, is the most stable and energetically favorable. An alternative diaxial (a,a) conformation for the trans isomer is also possible but is significantly less stable due to steric hindrance. sigmaaldrich.com The isomerism and the resulting conformational preferences are critical in determining the molecular shape and how these molecules pack in the solid state or interact in solution.

The distinct structures of the cis and trans isomers lead to different physical properties. For instance, the melting point of the cis isomer is 168-170°C, whereas the trans isomer has a much higher melting point of 312.5°C. wikipedia.org This significant difference is attributed to the more efficient packing of the linear and symmetric trans isomer in the crystal lattice compared to the bent structure of the cis isomer.

| Property | cis-1,4-Cyclohexanedicarboxylic Acid | trans-1,4-Cyclohexanedicarboxylic Acid |

| CAS Number | 619-81-8 wikipedia.org | 619-82-9 wikipedia.org |

| Melting Point | 168-170 °C wikipedia.org | 312.5 °C wikipedia.org |

| Predominant Conformation | Axial-Equatorial (a,e) sigmaaldrich.com | Diequatorial (e,e) sigmaaldrich.com |

Conformational Analysis of this compound Derivatives

In derivatives of trans-1,4-cyclohexanedicarboxylic acid, the diequatorial (e,e) conformation is overwhelmingly favored. This arrangement minimizes 1,3-diaxial interactions, which are a significant source of steric strain. Evidence from various spectroscopic techniques and computational studies confirms the prevalence of the non-inverting diequatorial conformation for many trans-1,4-cyclohexanedicarboxylic acid derivatives. doi.org

For cis-1,4-cyclohexanedicarboxylic acid derivatives, the situation is more complex. The molecule exists as a rapidly equilibrating mixture of two chair conformations, where the carboxyl groups switch between axial and equatorial positions. youtube.com The presence of bulky substituents can influence this equilibrium, potentially locking the ring into a specific conformation. The energy difference between the conformers is generally small, allowing for flexibility in the molecular structure. This flexibility is a key factor in the differing properties of polymers made from cis and trans isomers. For example, polyesters based on the more rigid trans isomer tend to exhibit higher melting points and crystallinity compared to those derived from the more flexible cis isomer. researchgate.net

Isomerization Phenomena in this compound Reactions and Polymerization

The interconversion between cis and trans isomers of this compound is a critical phenomenon observed during chemical reactions and, most notably, in polymerization processes. This isomerization can significantly impact the final properties of the resulting polymers.

During polymerization at high temperatures, such as in the synthesis of polyesters, an equilibrium between the cis and trans isomers is often established. researchgate.netresearchgate.net This means that even if a pure isomer is used as a starting material, the final polymer will contain a mixture of both cis and trans units in the polymer chain. The ratio of these isomers in the final product is governed by thermodynamic and kinetic factors.

Thermodynamic Equilibrium and Isomer Ratio Control

Under conditions of thermodynamic equilibrium, the ratio of cis to trans isomers of this compound is determined by their relative stabilities. The trans isomer, with its diequatorial conformation, is generally the more stable and therefore the predominant isomer at equilibrium. researchgate.net

Studies have shown that when dimethyl 1,4-cyclohexanedicarboxylate is heated with various catalysts, a thermodynamically controlled equilibrium is reached with approximately 66 ± 2% of the trans-isomer. researchgate.net Similarly, in the molten state of polyesters prepared from this compound, the same cis/trans ratio is observed. researchgate.net However, the equilibrium can be influenced by the physical state. For instance, in the crystalline state of certain polyesters, a content of 100% trans-isomer can be the thermodynamically favored state. researchgate.net

The ability to control the isomer ratio is of significant industrial importance. For example, heating crude 1,4-CHDA, which may contain a high proportion of the cis isomer, to temperatures between the melting points of the two isomers can lead to the precipitation of the higher-melting and more stable trans isomer as it is formed through isomerization. google.com This provides a method for purifying and enriching the trans isomer. It has been demonstrated that heating 1,4-CHDA in water can also promote isomerization, increasing the proportion of the trans isomer. google.com

| Condition | Predominant Isomer | trans-Isomer Percentage at Equilibrium |

| Molten Polyesters | trans researchgate.net | ~66% researchgate.net |

| Crystalline Polyesters (specific cases) | trans researchgate.net | 100% researchgate.net |

| Heating crude 1,4-CHDA | trans google.com | Can be enriched google.com |

Influence of Catalysis on Isomerization Kinetics

The rate at which the equilibrium between cis and trans isomers is achieved can be significantly influenced by catalysts. In the absence of a catalyst, the isomerization process can be slow. However, the presence of certain catalysts can accelerate the reaction, allowing equilibrium to be reached more rapidly.

Various substances have been found to catalyze the isomerization of this compound and its esters. These include:

Acids: Both organic and inorganic acids can act as catalysts. google.com The carboxylic acid groups of 1,4-CHDA itself can act as an acid catalyst, particularly when dissolved in a solvent like water. google.com

Metal Salts: Lithium chloride has been shown to be an effective catalyst for the isomerization of dimethyl 1,4-cyclohexanedicarboxylate at high temperatures. researchgate.net

Sulfonic Acids: These strong organic acids are also effective in promoting rapid isomerization. researchgate.net

The mechanism of catalysis often involves the protonation of the carbonyl oxygen of the carboxylic acid or ester group, which facilitates the enolization of the cyclohexane ring. This enol intermediate allows for the rotation around the carbon-carbon bond, leading to the interconversion of the cis and trans isomers. The choice of catalyst and reaction conditions can be used to control the rate of isomerization and, to some extent, the final isomer ratio in applications where kinetic control is desired over thermodynamic control.

Advanced Polymer Science and Engineering with 1,4 Cyclohexanedicarboxylic Acid

Polymerization Reaction Mechanisms Involving 1,4-Cyclohexanedicarboxylic Acid

This compound (1,4-CHDA) is a versatile cycloaliphatic dicarboxylic acid monomer utilized in the synthesis of a variety of polymers, including polyesters and polyamides. Its incorporation into polymer backbones can impart a unique combination of properties such as improved thermal stability, weatherability, and a favorable balance of hardness and flexibility. The stereochemistry of 1,4-CHDA, existing as cis and trans isomers, plays a crucial role in determining the final properties of the resulting polymers.

Melt Polycondensation Studies

Melt polycondensation is a widely employed industrial method for the synthesis of high-molecular-weight polyesters and polyanhydrides from 1,4-CHDA. This solvent-free process involves the direct reaction of the diacid with a diol or the self-condensation of a prepolymer at elevated temperatures and under high vacuum to facilitate the removal of small molecule byproducts like water or methanol.

The synthesis of polyesters via melt polycondensation typically proceeds in two stages. The first stage is an esterification reaction where 1,4-CHDA is reacted with a diol, often in the presence of an excess of the diol, at temperatures around 180-220°C. This stage results in the formation of low-molecular-weight oligomers with hydroxyl end-groups. The second stage, polycondensation, is carried out at higher temperatures (220-280°C) and reduced pressure. This facilitates the diffusion and removal of the condensation byproduct (e.g., water), driving the equilibrium towards the formation of a high-molecular-weight polymer.

A variety of catalysts can be employed to accelerate the polymerization rate, with organometallic compounds being particularly common. For instance, titanium(IV) isopropoxide and tetrabutyl titanate(IV) have been shown to be effective catalysts. The choice of catalyst can influence not only the reaction rate but also the properties of the final polymer, such as its color.

The stereochemistry of the 1,4-CHDA monomer is a critical factor in melt polycondensation. The trans-isomer is more linear and symmetrical than the cis-isomer, which influences the packing of the polymer chains and their ability to crystallize. While the starting monomer may have a specific cis/trans ratio, isomerization can occur at the high temperatures used during melt polycondensation. For example, polyanhydrides synthesized from 1,4-CHDA via melt polycondensation have shown that isomerization occurs during the polymerization process, ultimately reaching an equilibrium point. This makes it challenging to obtain a high cis-isomer content in the final polymer through this method. cjps.org

The kinetics of polyesterification can be described by different rate laws depending on the presence of a catalyst. In the absence of an external catalyst, the reaction is typically considered to be self-catalyzed by the carboxylic acid groups of the diacid monomer, following a third-order rate law. When an external catalyst is introduced, the reaction kinetics generally shift to a second-order rate law.

Ring-Opening Polymerization Strategies

While melt polycondensation is the predominant method for polymerizing this compound, ring-opening polymerization (ROP) represents an alternative strategy for producing polyesters with controlled architectures. This method involves the synthesis of macrocyclic esters or oligoesters from 1,4-CHDA and a suitable diol, followed by their polymerization. ROP can offer advantages such as the production of polymers with high molecular weights at lower temperatures and the potential for better control over the polymer's microstructure.

However, based on extensive searches of publicly available scientific literature, detailed research findings specifically on the ring-opening polymerization of macrocycles derived from this compound are not widely reported. General principles of ROP for other cyclic esters, such as lactones and carbonates, are well-established and can be catalyzed by a variety of systems, including anionic, cationic, and enzymatic catalysts. These reactions typically proceed via a chain-growth mechanism. The synthesis of the necessary macrocyclic precursors from 1,4-CHDA would likely involve a high-dilution condensation reaction to favor intramolecular cyclization over intermolecular polymerization. While the synthesis of macrocyclic esters from other dicarboxylic acids and diols has been documented, specific methodologies and the subsequent ROP for 1,4-CHDA-based macrocycles remain an area with limited published research.

Synthesis and Characterization of Polyesters Based on this compound

The synthesis of polyesters from 1,4-CHDA has been extensively investigated, leading to a wide range of materials with tunable properties. The choice of the diol comonomer and the incorporation of other dicarboxylic acids as comonomers are key strategies to tailor the final characteristics of the polymer.

Poly(alkylene 1,4-cyclohexanedicarboxylate) Systems and Variants

Poly(alkylene 1,4-cyclohexanedicarboxylate)s are a class of aliphatic polyesters synthesized from 1,4-CHDA and various aliphatic diols. The properties of these polymers are highly dependent on the length of the alkylene chain in the diol and the cis/trans isomer ratio of the 1,4-CHDA.

A notable example is poly(butylene 1,4-cyclohexanedicarboxylate) (PBCE), which has garnered attention for its good thermal stability and potential as a biodegradable material. The stereochemistry of the cyclohexanedicarboxylate unit significantly influences its properties; the trans isomer's symmetry enhances chain packing and crystallinity. rsc.org

Studies on a series of poly(alkylene trans-1,4-cyclohexanedicarboxylate)s, synthesized with diols containing an increasing number of methylene (B1212753) groups (from 3 to 6), have revealed an "odd-even" effect. google.commdpi.comresearchgate.net Polyesters based on diols with an even number of methylene groups (e.g., 1,4-butanediol (B3395766), 1,6-hexanediol) tend to crystallize more readily and at a faster rate than those with an odd number of methylene groups (e.g., 1,3-propanediol, 1,5-pentanediol). This is reflected in their thermal properties, as shown in the table below. The glass transition temperature (Tg) generally decreases with an increasing number of methylene groups in the diol, which is attributed to increased chain flexibility.

| Polymer Name | Diol Used | Tg (°C) | Tm (°C) |

| Poly(propylene trans-1,4-cyclohexanedicarboxylate) (PPCE) | 1,3-Propanediol | 40 | 175 |

| Poly(butylene trans-1,4-cyclohexanedicarboxylate) (PBCE) | 1,4-Butanediol | 25 | 210 |

| Poly(pentylene trans-1,4-cyclohexanedicarboxylate) (PPeCE) | 1,5-Pentanediol | 10 | 140 |

| Poly(hexylene trans-1,4-cyclohexanedicarboxylate) (PHCE) | 1,6-Hexanediol | -5 | 160 |

Note: The data presented in this table is compiled from various research sources and represents typical values. Actual values may vary depending on the specific synthesis conditions and characterization methods used.

Copolyester Architectures Incorporating this compound

Copolymerization is a powerful tool to modify the properties of polyesters based on 1,4-CHDA. By introducing a second diacid or diol into the polymer chain, it is possible to tailor properties such as crystallinity, melting point, and mechanical performance to meet the requirements of specific applications.

The integration of comonomers disrupts the regularity of the polymer chain, which generally leads to a reduction in crystallinity and melting temperature. This can be advantageous for improving the flexibility and processability of the material.

For example, the synthesis of poly(butylene adipate-co-butylene 1,4-cyclohexanedicarboxylate) (PBAC) introduces adipic acid as a comonomer. nih.gov The presence of the flexible adipic acid units lowers the melting temperature and increases the elongation at break and elasticity of the resulting copolyester. The cis-isomer of 1,4-CHDA in these copolymers has been found to play a dual role, contributing to a high modulus and strength while also decreasing the melting temperature. nih.gov

In another study, camphoric acid was used as a bio-based comonomer with 1,4-CHDA and 1,4-butanediol to produce poly(butylene trans-1,4-cyclohexanedicarboxylate/camphorate) copolyesters. The introduction of the bulky camphorate units was shown to reduce the crystallinity of the parent homopolymer, poly(butylene trans-1,4-cyclohexanedicarboxylate), thereby making the material less rigid and more suitable for applications requiring flexibility. The table below summarizes the effect of increasing camphoric acid content on the thermal properties of these copolyesters.

| Copolyester Composition (molar % BCE/BC) | Tg (°C) | Tm (°C) |

| 100/0 (PBCE Homopolymer) | 27 | 207 |

| 95/5 | 25 | 185 |

| 90/10 | 23 | 175 |

| 85/15 | 21 | 168 |

BCE: Butylene trans-1,4-cyclohexanedicarboxylate units; BC: Butylene camphorate units. Data is illustrative of the trend observed in research.

These examples demonstrate that the properties of 1,4-CHDA-based polyesters can be precisely tuned through the strategic selection and incorporation of comonomers, opening up a wide range of possibilities for designing advanced polymer materials.

Development of Bio-based Polyesters

The imperative to develop sustainable materials has propelled research into bio-based polyesters, where this compound (CHDA) serves as a key building block. Although CHDA is conventionally derived from petroleum, a green synthetic route is also available, positioning it as a promising monomer for more environmentally friendly polymers. mdpi.com Scientists have successfully synthesized high-molecular-weight polyesters by combining CHDA with bio-derived diols, such as isosorbide (B1672297) (ISB), a rigid diol produced from glucose. researchgate.netresearchgate.net

One notable example is the synthesis of poly(isosorbide cis/trans-1,4-cyclohexanedicarboxylate) (PICD). acs.org Researchers overcame the low reactivity of isosorbide through an in situ acetylation process using acetic anhydride (B1165640), which reduced the steric hindrance of the isosorbide monomer and facilitated polymerization. researchgate.netacs.org This method yielded a high-molecular-weight PICD with a weight-average molecular weight of 71,100 g/mol . researchgate.net The resulting polyesters, which incorporate the rigid structures of both isosorbide and CHDA, exhibit high glass transition temperatures (Tg), reaching up to 131 °C. researchgate.net Polyesters based on CHDA are recognized for their improved processability, photo-oxidative stability, and thermal stability when compared to those based on terephthalic acid (TPA). mdpi.com These attributes, combined with good resistance to humidity and heat, make CHDA-based bio-polyesters strong candidates for demanding applications, including sustainable food packaging. mdpi.com

Impact of this compound Stereoisomerism on Polyester (B1180765) Performance

The stereochemistry of the this compound monomer, specifically the ratio of its cis and trans isomers, profoundly influences the final properties of the polyester. The cyclohexane (B81311) ring in the trans isomer preferentially adopts a rigid chair conformation, while the cis isomer typically settles into a more flexible boat or twist-boat conformation. mdpi.com This fundamental structural difference is directly responsible for significant variations in crystallinity, thermal behavior, and mechanical performance.

The stereoisomeric composition of CHDA is a primary determinant of a polyester's ability to crystallize. The linear and regular geometry of the trans-CHDA isomer allows polymer chains to pack together in an ordered fashion, forming crystalline domains. researchgate.netresearchgate.net In contrast, the kinked structure of the cis isomer disrupts chain packing and is excluded from the crystal lattice. researchgate.net Consequently, the cis isomer acts as a non-crystallizable component within the polymer chain.

Research on poly(butylene 1,4-cyclohexanedicarboxylate) (PBCHD) and poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) (PCCD) demonstrates this principle clearly. researchgate.netresearchgate.net Polymers synthesized with a high trans-isomer content (e.g., >90%) are semi-crystalline, whereas those with a low trans content (e.g., 50%) are entirely amorphous. researchgate.netresearchgate.net Therefore, by precisely controlling the cis/trans ratio of the CHDA monomer, it is possible to regulate the degree of crystallinity in the final polyester, tuning it from a completely amorphous material to a highly crystalline one. researchgate.net The degree of crystallinity is a critical parameter, as it has been shown to be an important factor in controlling the performance of polyester-based materials. nih.gov

The glass transition temperature (Tg) and melting temperature (Tm) of polyesters are directly linked to the cis/trans ratio of the incorporated CHDA units. The higher rigidity and symmetry of the trans isomer lead to stronger intermolecular interactions and a more ordered chain structure, which in turn elevates both Tg and Tm. researchgate.netresearchgate.net As the percentage of trans isomers increases, the polymer's ability to crystallize improves, resulting in higher melting points and a broader melting range.

In studies of PCCD, increasing the trans content of the CHDA-derived unit from 66% to 97% resulted in the polymer changing from amorphous to semi-crystalline. researchgate.net This change was accompanied by a significant increase in the glass transition temperature and the appearance of a distinct melting point, as detailed in the table below. researchgate.net Similarly, for PBCHD, formulations with high trans content exhibit higher glass transition temperatures compared to those with lower trans content. researchgate.net This demonstrates that the stereochemistry of the cycloaliphatic ring is the main element responsible for the thermal properties of these polyesters. researchgate.net

Table 1: Influence of CHDA trans-Isomer Content on Thermal Properties of PCCD

| Sample ID | trans Isomer Content (%) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Crystallinity |

|---|---|---|---|---|

| D66-E66 | 66 | 63 | N/A (Amorphous) | Amorphous |

| D66-E97 | 97 | 81 | 215 | Semi-crystalline |

Source: Data adapted from Berti et al., Journal of Polymer Science: Part B: Polymer Physics, 2008. researchgate.net

The stereoisomeric ratio of CHDA provides a powerful tool for tailoring the mechanical properties of polyesters, allowing for a balance between hardness, stiffness, and ductility. The rigid, crystallizable trans isomer contributes to hardness and a higher elastic modulus, characteristic of more rigid materials. eastman.com Conversely, the incorporation of the non-crystallizable, kinked cis isomer disrupts the crystalline structure, which can enhance flexibility and ductility.

For example, the synthesis of poly(ethylene 2,5-furandicarboxylate-co-ethylene 1,4-cyclohexanedicarboxylate) (PEFCs) showed that the incorporation of CHDA units could lead to a toughened polyester. mdpi.com A specific formulation, PEFC-30, exhibited a tensile modulus of 800 MPa and a remarkable elongation at break exceeding 600%, indicating significant ductility. mdpi.com This ability to achieve an excellent combination of hardness and flexibility in a single monomer makes CHDA a valuable component in designing high-performance polyesters. eastman.com By adjusting the cis/trans ratio, the mechanical response of the material can be precisely modulated to meet the demands of various applications, from rigid components to flexible films.

The barrier properties of polyesters against gases such as oxygen (O₂) and carbon dioxide (CO₂) are critical for applications like food packaging. These properties are strongly influenced by the polymer's crystallinity and chain packing density. A higher degree of crystallinity, fostered by a high concentration of trans-CHDA isomers, results in a more tortuous path for gas molecules to permeate through the material, thus improving barrier performance.

Studies on polyesters based on trans-1,4-cyclohexanedicarboxylic acid have demonstrated their potential for packaging applications. mdpi.com For instance, new copolymers based on trans-CHDA were synthesized and characterized for their O₂ and CO₂ barrier properties. mdpi.com While direct comparative studies between pure cis and trans isomers are limited, the principle that higher crystallinity leads to better barrier performance is well-established. The dense, ordered structure provided by the trans isomer's chair conformation is less permeable to gases than the more open, amorphous structure resulting from the cis isomer. Therefore, enriching the polyester with trans-CHDA is a viable strategy for enhancing its gas barrier characteristics, which is crucial for extending the shelf life of packaged goods. mdpi.com

Synthesis and Characterization of Polyamides Derived from this compound

This compound is also a valuable monomer for the synthesis of high-performance polyamides. sigmaaldrich.com By reacting CHDA with various diamines, a wide range of polyamides with unique properties can be produced. The incorporation of the cycloaliphatic CHDA ring into the polyamide backbone imparts notable improvements in thermal stability and mechanical performance compared to purely aliphatic nylons like Nylon-6,6. iastate.edu

A common synthetic route is a two-stage melt polycondensation reaction in a pressurized vessel, where CHDA is copolymerized with a diamine, such as hexamethylenediamine, and potentially another diacid like adipic acid. iastate.edu Research has shown that novel cycloaliphatic copolyamides containing CHDA-like structures exhibit enhanced properties. iastate.edu As with polyesters, the stereochemistry of the CHDA unit plays a critical role, with a higher trans content generally correlating with improved thermal properties in the resulting polyamide. researchgate.net

Characterization of these polyamides reveals that the incorporation of the cyclic diacid structure leads to a higher glass transition temperature (Tg) and increased char yield upon thermal decomposition, indicating enhanced flame retardancy, while largely maintaining other key properties of the parent polyamide. iastate.edu

Table 2: Property Comparison of Nylon-6,6 and a Novel Cycloaliphatic Copolyamide

| Property | Nylon-6,6 (Benchmark) | Copolyamide (25 mol% cyclic diacid) |

|---|---|---|

| Number-Average Molecular Weight (Mn, kDa) | 20.1 | 14.9 |

| Glass Transition Temp. (Tg, °C) | 68 | 75 |

| Melting Temp. (Tm, °C) | 265 | 255 |

| 5% Weight Loss Temp. (TGA, °C) | 412 | 410 |

| Char Yield at 800 °C (%) | 1.8 | 3.5 |

| Tensile Modulus (GPa) | 1.3 | 1.2 |

| Elongation at Break (%) | 150 | 120 |

Source: Data adapted from Liff et al., ACS Macro Lett., 2019. iastate.edu

Stereochemical Control in Polyamide Synthesis

The stereochemistry of the 1,4-CHDA monomer, specifically the cis/trans isomer ratio, plays a critical role in determining the final properties of the resulting polyamides. The trans isomer, with its more linear and symmetrical structure, facilitates closer chain packing and the formation of stable crystalline structures. researchgate.net In contrast, the kinked structure of the cis isomer disrupts chain regularity, leading to more amorphous polymers. researchgate.net

During melt polymerization, isomerization of the diacid can occur, tending towards a thermodynamically stable cis/trans ratio of approximately 34:66. researchgate.net This isomerization can be influenced by factors such as reaction temperature and the presence of acidic end groups, making precise control of the final polymer stereochemistry a key challenge. researchgate.net For applications requiring high thermal and mechanical performance, maximizing the trans-isomer content is desirable as it leads to higher melting temperatures (Tm) and glass transition temperatures (Tg). researchgate.netmdpi.com Conversely, introducing a controlled amount of the cis-isomer can be used to tune properties such as flexibility and solubility. rsc.org

Research has shown that the reactivity of the two isomers can also differ, with the cis-isomer sometimes exhibiting higher reactivity than the trans-isomer, which can influence the copolymer composition during synthesis. researchgate.net This differential reactivity provides another lever for controlling the microstructure and, consequently, the macroscopic properties of the polyamides.

Structure-Property Relationships in this compound-Based Polyamides

The incorporation of 1,4-CHDA into polyamide backbones significantly influences their thermal and mechanical properties. The cycloaliphatic ring of 1,4-CHDA imparts a unique combination of stiffness and chain mobility that is intermediate between fully aromatic and linear aliphatic polyamides. mdpi.com This results in polyamides with desirable characteristics, such as high thermal stability and good mechanical strength, while maintaining processability. elsevierpure.com

For instance, copolyamides of PA6 and a salt derived from a long-chain diamine and 1,4-CHDA have demonstrated that increasing the 1,4-CHDA content leads to a decrease in the melting temperature (from 212.7 to 170.4 °C) and an increase in the glass transition temperature (from 60 to 89.4 °C). elsevierpure.com This is accompanied by an increase in Young's modulus (from 698.54 to 1093.89 MPa) and tensile strength. elsevierpure.com These changes are attributed to the rigid cycloaliphatic structure of 1,4-CHDA, which restricts chain mobility.

The presence of the cyclohexane ring also contributes to improved hydrolytic stability and weather resistance compared to their aromatic counterparts. mdpi.com Furthermore, the properties of these polyamides can be tailored by adjusting the cis/trans isomer ratio of the 1,4-CHDA monomer. A higher trans content generally leads to increased crystallinity, higher melting points, and improved mechanical properties due to more efficient chain packing. researchgate.netmdpi.com In contrast, a higher cis content can lead to more amorphous materials with lower melting points and increased flexibility. rsc.org

| Property | Influence of Increasing 1,4-CHDA Content | Influence of Higher trans-Isomer Content |

| Melting Temperature (Tm) | Decreases | Increases |

| Glass Transition Temperature (Tg) | Increases | Increases |

| Young's Modulus | Increases | Increases |

| Tensile Strength | Increases | Increases |

| Crystallinity | Can be tailored | Increases |

| Flexibility | Decreases | Decreases |

Polyanhydride Synthesis and Controlled Degradation from this compound

Polyanhydrides synthesized from 1,4-CHDA are a class of biodegradable polymers with significant potential in biomedical applications, particularly for controlled drug delivery. tandfonline.comwikipedia.org These polymers are typically synthesized via melt polycondensation of the diacid monomer. researchgate.net The resulting poly(1,4-cyclohexanedicarboxylic anhydride) exhibits high crystallinity and a high melting point, rendering it insoluble in common organic solvents. researchgate.net

The stereochemistry of the 1,4-CHDA monomer has a pronounced effect on the properties of the resulting polyanhydride. Polymers derived from the trans-isomer generally exhibit higher crystallinity and, consequently, slower degradation rates compared to those derived from the cis-isomer. tandfonline.comnih.gov During melt polycondensation, isomerization can occur, making it challenging to produce polyanhydrides with a high cis-isomer content. researchgate.net

The degradation of these polyanhydrides is primarily governed by the hydrolysis of the anhydride linkages, leading to the formation of the parent diacid. nih.gov The degradation rate can be controlled by altering the polymer's crystallinity, which is directly influenced by the cis/trans isomer ratio of the 1,4-CHDA. tandfonline.comnih.gov Copolymers of 1,4-CHDA with other diacids, such as adipic acid, have been synthesized to accelerate the degradation rate and increase the flexibility of the polymer backbone. tandfonline.comnih.gov

Mechanisms of Hydrolytic and Oxidative Degradation

The primary degradation mechanism for polyanhydrides, including those derived from 1,4-CHDA, is hydrolysis of the anhydride bonds. nih.gov This process leads to the cleavage of the polymer backbone and the formation of the constituent dicarboxylic acid monomers. nih.gov Polyanhydrides are known to undergo surface erosion, where the degradation is confined to the surface of the polymer matrix. wikipedia.org This is because the rate of water penetration into the hydrophobic polymer is slower than the rate of hydrolysis of the anhydride linkages. wikipedia.org

The degradation of poly(1,4-cyclohexanedicarboxylic anhydride) has been studied in phosphate (B84403) buffer at physiological pH and temperature, with weight loss observed over a period of 150 to 360 hours. tandfonline.comnih.gov The conformation of the 1,4-CHDA monomer significantly influences the degradation rate; polymers with higher crystallinity, typically those with a higher trans-isomer content, degrade more slowly. tandfonline.comnih.gov

While hydrolytic degradation is the dominant mechanism, oxidative degradation can also play a role, particularly for polymers with unsaturated components. However, for saturated cycloaliphatic polyanhydrides like poly(1,4-cyclohexanedicarboxylic anhydride), hydrolytic degradation is the more significant pathway.

Correlation between Polymer Backbone Structure and Degradation Kinetics

The degradation kinetics of polyanhydrides based on 1,4-CHDA are intrinsically linked to the polymer backbone structure. Key factors influencing the degradation rate include the crystallinity of the polymer and the hydrophobicity of the backbone.

The stereochemistry of the 1,4-CHDA monomer is a primary determinant of crystallinity. A higher content of the trans-isomer leads to a more ordered and crystalline polymer structure, which in turn results in a slower degradation rate due to reduced water penetration into the polymer matrix. tandfonline.comnih.gov Conversely, the presence of the cis-isomer disrupts the regularity of the polymer chain, leading to a more amorphous structure and faster degradation. nih.gov

| Polymer Composition | Crystallinity | Degradation Rate |

| High trans-1,4-CHDA content | High | Slow |

| High cis-1,4-CHDA content | Low | Fast |

| Copolymer with adipic acid | Lowered | Accelerated |

Chemical Modification Strategies for Polymers Containing this compound Moieties

Polymers containing 1,4-CHDA moieties can be chemically modified to introduce new functionalities and tailor their properties for specific applications. These modifications can be performed either during polymerization by incorporating functional monomers or post-polymerization by reacting with the existing functional groups on the polymer backbone.

One strategy for chemical modification is the copolymerization of 1,4-CHDA with other monomers that contain desired functional groups. For example, the introduction of camphoric acid, a bio-based building block, into a polyester based on trans-1,4-cyclohexanedicarboxylic acid has been shown to alter the polymer's microstructure and properties. mdpi.com This approach allows for the creation of random copolymers with tailored thermal and mechanical characteristics. mdpi.com

Post-polymerization modification offers another versatile route to functionalize 1,4-CHDA-containing polymers. The carboxylic acid groups of 1,4-CHDA, if not fully reacted during polymerization, or the hydroxyl end groups of polyesters can serve as handles for further chemical reactions. nih.gov Techniques like "click chemistry" can be employed for the efficient and specific attachment of various molecules to the polymer backbone, enabling the introduction of functionalities for applications in areas such as biomedical science. rsc.org While the direct functionalization of the cyclohexane ring is less common, the carboxyl groups provide a reactive site for a wide range of chemical transformations.

Derivatization and Functionalization of 1,4 Cyclohexanedicarboxylic Acid for Research Applications

Synthesis of 1,4-Cyclohexanedicarboxylic Acid Esters and Other Derivatives

The conversion of this compound into its esters and other functional derivatives is a cornerstone of its application in materials science and organic synthesis. Various synthetic strategies are employed to create these valuable compounds.

Esterification: The synthesis of 1,4-cyclohexanedicarboxylate esters is a primary method of derivatization. These esters are significant, particularly as eco-friendly plasticizers. skku.edu A common industrial method involves the direct esterification of 1,4-CHDA with various alcohols. Another major route is the hydrogenation of the corresponding terephthalic acid dialkyl esters. google.com For instance, dialkyl esters of monohydric alkanols with up to five carbon atoms can be prepared by hydrogenating the respective terephthalic acid dialkyl esters at temperatures between 150 and 250°C. google.com This process is a valuable pathway to producing important intermediates for the fiber and synthetics industries. google.com

In a laboratory setting, specific esters can be synthesized with high precision. For example, the mono-ester, 4-(methoxycarbonyl)cyclohexanecarboxylic acid, has been prepared by reacting 1,4-CHDA with trimethylsilyl (B98337) diazomethane (B1218177) in a tetrahydrofuran/methanol mixture.

Synthesis of Acid Chlorides: For reactions requiring a more reactive intermediate, 1,4-CHDA can be converted to this compound dichloride. This is typically achieved by treating the diacid with thionyl chloride. patsnap.com This derivative is an important raw material for producing synthetic resins and serves as an intermediate for pharmaceuticals. patsnap.com The reaction conditions can be controlled to influence the ratio of cis to trans isomers in the final product, which is crucial as the cis-isomer's lower melting point makes it easier to handle in industrial processes. patsnap.com

Polyanhydride Formation: Polyanhydrides based on 1,4-CHDA have been synthesized through melt polycondensation. researchgate.net This process involves heating the diacid, often in the presence of a dehydrating agent like acetic anhydride (B1165640), to form long polymer chains. researchgate.net These aliphatic polyanhydrides exhibit high crystallinity and melting points, with the isomeric composition of the starting diacid influencing the final polymer's thermal properties. researchgate.net

| Derivative Type | Synthesis Method | Reagents | Key Findings |

| Dialkyl Esters | Hydrogenation | Terephthalic acid dialkyl esters, Hydrogen, Catalyst (e.g., Nickel) | Produces valuable intermediates for fibers and synthetics; avoids issues seen with other hydrogenation methods. google.com |

| Mono-methyl Ester | Esterification | Trimethylsilyl diazomethane, THF/Methanol | Precise synthesis of the mono-ester for specific research applications. |

| Acid Dichloride | Chlorination | Thionyl chloride | Creates a reactive intermediate for pharmaceuticals and resins; isomer ratio can be controlled. patsnap.com |

| Polyanhydrides | Melt Polycondensation | Acetic anhydride (optional) | Forms highly crystalline polymers; thermal properties depend on the cis/trans isomer ratio of the monomer. researchgate.net |

Design and Application of Novel this compound Derivatives in Research

The unique alicyclic structure of 1,4-CHDA provides its derivatives with desirable properties like enhanced weatherability, thermal stability, and impact strength compared to their aromatic or linear aliphatic counterparts. chemicalbook.commdpi.com This has spurred research into designing novel derivatives for specialized applications.

Eco-Friendly Plasticizers: A significant area of research is the development of non-phthalate plasticizers to mitigate environmental and health concerns. Ester derivatives of 1,4-CHDA, such as diisononyl cyclohexane-1,2-dicarboxylate (DINCH), have been investigated as safer alternatives for plasticizing poly(vinyl chloride) (PVC). skku.edu Researchers have synthesized new ester-type plasticizers based on 1,4-CHDA and tested their performance in PVC formulations, evaluating mechanical properties and plasticizer migration. skku.edu

Advanced Polymers: The incorporation of 1,4-CHDA into polymer backbones leads to materials with unique characteristics. Polyesters derived from 1,4-CHDA are noted for their good resistance to heat and light. mdpi.com For example, poly(butylene trans-1,4-cyclohexanedicarboxylate) (PBCE) is a promising candidate for packaging applications due to its favorable gas barrier properties. mdpi.com However, its high crystallinity can make it rigid. mdpi.com Research efforts focus on copolymerization with other monomers, such as the bio-based camphoric acid, to reduce crystallinity and improve flexibility, making the resulting copolyesters suitable for sustainable food packaging. mdpi.com

Metal-Organic Frameworks (MOFs): The trans-isomer of 1,4-CHDA has been utilized as a building block, or "linker," in the construction of metal-organic frameworks. wikipedia.org The rigid and well-defined geometry of the cyclohexane (B81311) ring allows for the creation of porous, crystalline structures with potential applications in gas storage and separation.

| Derivative Class | Application Area | Research Focus | Notable Properties |

| Ester Derivatives | PVC Plasticizers | Developing eco-friendly, non-phthalate alternatives. skku.edu | Reduced toxicity, good mechanical performance in PVC. skku.edu |

| Copolyesters | Sustainable Packaging | Modifying PBCE with comonomers like camphoric acid to enhance flexibility. mdpi.com | High thermal and chemical stability, improved flexibility and transparency. mdpi.com |

| Polyanhydrides | Materials Science | Synthesis and characterization of highly crystalline aliphatic polymers. researchgate.net | High melting point, insolubility in common solvents. researchgate.net |

| trans-1,4-CHDA | Metal-Organic Frameworks | Use as a rigid linker to create porous materials. wikipedia.org | Formation of stable, crystalline frameworks for gas storage. wikipedia.org |

Role as Intermediate in Advanced Organic Synthesis and Pharmaceutical Research

This compound and its immediate derivatives are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty polymers. ontosight.aigoogle.com

Pharmaceutical Synthesis: The rigid cyclohexane scaffold of 1,4-CHDA is an attractive structural motif in medicinal chemistry. The diacid and its derivatives, such as the acid chloride, serve as starting materials for building more elaborate drug candidates. patsnap.comgoogle.com Its use as an intermediate in the synthesis of pharmaceuticals is a key area of its application, leveraging the specific stereochemistry (cis or trans) of the cyclohexane ring to achieve desired biological activity and conformational rigidity in the target molecule. ontosight.ai

Polymer and Materials Synthesis: Beyond the direct applications of its polymers, 1,4-CHDA is a crucial intermediate for a wide range of materials. It is a monomer used in the production of polyesters and polyamides that find use in textiles, packaging, and automotive parts. ontosight.ai The dialkyl esters prepared from 1,4-CHDA are themselves important intermediates for producing the raw materials needed for the high-performance fiber and synthetics industries. google.com The conversion of 1,4-CHDA to derivatives like 1,4-cyclohexanedimethanol (B133615) (CHDM) further expands its utility, with CHDM being a valuable monomer for polyesters. nih.gov This positions 1,4-CHDA as a central precursor in a multi-step synthesis chain for various high-performance materials. ontosight.ainih.gov

Analytical and Spectroscopic Characterization Methodologies for 1,4 Cyclohexanedicarboxylic Acid and Its Polymers

Chromatographic Techniques for Isomer Separation and Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and purity assessment of 1,4-cyclohexanedicarboxylic acid isomers. sielc.comsielc.com The separation of cis and trans isomers is critical as their ratio significantly influences the properties of resulting polyesters. researchgate.net

Reverse-phase HPLC methods are commonly employed, often utilizing columns like Newcrom R1 or Newcrom BH. sielc.comsielc.comsielc.com A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, with an acid such as phosphoric acid or sulfuric acid added to control the ionization of the carboxylic acid groups. sielc.comsielc.comsielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid is often substituted for phosphoric acid. sielc.comsielc.com Detection is typically achieved using a UV detector at a wavelength of around 200 nm. sielc.com

Gas chromatography (GC) can also be used for the analysis of 1,4-CHDA, often after derivatization to its more volatile methyl esters. nih.govspectrabase.com An assay of ≥98.0% for a mixture of isomers by GC is a common quality standard. sigmaaldrich.comsigmaaldrich.com

Table 1: HPLC Conditions for this compound Isomer Separation

| Parameter | Condition 1 | Condition 2 |

| Column | Newcrom BH, 4.6x150 mm, 5 µm, 100A sielc.com | Newcrom R1 sielc.comsielc.com |

| Mobile Phase | Acetonitrile/Water (10/90) sielc.com | Acetonitrile, Water, Phosphoric Acid sielc.comsielc.com |

| Buffer | 0.1% H₂SO₄ sielc.com | N/A (Formic acid for MS compatibility) sielc.comsielc.com |

| Flow Rate | 1.0 ml/min sielc.com | Not Specified |

| Detection | UV at 200nm sielc.com | Not Specified |

| Analytes | cis-1,4-cyclohexanedicarboxylic acid, trans-1,4-cyclohexanedicarboxylic acid sielc.com | This compound sielc.comsielc.com |

Spectroscopic Methods for Structural Elucidation (e.g., NMR, FTIR, IR Spectroscopy)

Spectroscopic techniques are indispensable for elucidating the molecular structure of 1,4-CHDA and its polymers.